molecular formula C66H83F3N18O15 B3028777 (D-Trp6,D-Leu7)-LHRH Trifluoroacetate CAS No. 321709-37-9

(D-Trp6,D-Leu7)-LHRH Trifluoroacetate

Cat. No. B3028777
CAS RN: 321709-37-9
M. Wt: 1425.5 g/mol
InChI Key: KHNZXCLOURPVAS-GYFTVHSOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(D-Trp6,D-Leu7)-LHRH Trifluoroacetate is a synthetic peptide hormone analog that has been extensively studied for its potential applications in scientific research. This peptide is a derivative of luteinizing hormone-releasing hormone (LHRH) and has been shown to have a range of biological effects.

Scientific Research Applications

  • Cancer Research :

    • (D-Trp6)LHRH has been found to inhibit cell proliferation and metastasis-associated properties in human epidermoid carcinoma cells, suggesting its potential in cancer therapy (Huang et al., 2002).
    • Another study indicates that LHRH analogs, including (D-Trp6)LHRH, can directly inhibit the in vitro proliferation of human ovarian cancer cells, which may offer therapeutic potential (Emons et al., 1993).
  • Endocrine Studies :

    • Research on rhesus monkeys showed that (D-Trp6)LHRH can influence pituitary-testicular responses, highlighting its relevance in endocrinology (Sundaram et al., 1982).
  • Pharmacokinetics :

    • A study developed a sensitive radioimmunoassay for (D-Trp6)-LHRH, helping in the measurement of the analog in plasma and evaluating its pharmacokinetics in animal studies (Ezan et al., 1986).
  • Neurobiology :

    • Administration of (D-Trp6)LHRH was found to improve working memory in aged female rats, indicating its potential in neurobiology and cognitive studies (Alliot et al., 1993).
  • Reproductive Studies :

    • The analog has been used in studies examining the effects on somatic growth and skeletal maturation in cases of precocious puberty, providing insights into pediatric endocrinology (Mansfield et al., 1983).

properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H82N18O13.C2HF3O2/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44;3-2(4,5)1(6)7/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69);(H,6,7)/t44-,45-,46+,47-,48+,49-,50-,51-,52-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNZXCLOURPVAS-GYFTVHSOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H83F3N18O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(D-Trp6,D-Leu7)-LHRH Trifluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(D-Trp6,D-Leu7)-LHRH Trifluoroacetate
Reactant of Route 2
(D-Trp6,D-Leu7)-LHRH Trifluoroacetate
Reactant of Route 3
(D-Trp6,D-Leu7)-LHRH Trifluoroacetate
Reactant of Route 4
(D-Trp6,D-Leu7)-LHRH Trifluoroacetate
Reactant of Route 5
(D-Trp6,D-Leu7)-LHRH Trifluoroacetate
Reactant of Route 6
(D-Trp6,D-Leu7)-LHRH Trifluoroacetate

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